molecular formula C8H8O2<br>C6H5CH2CO2H<br>C8H8O2 B3417928 Phenylacetic acid CAS No. 17303-65-0

Phenylacetic acid

Cat. No. B3417928
CAS RN: 17303-65-0
M. Wt: 136.15 g/mol
InChI Key: WLJVXDMOQOGPHL-UHFFFAOYSA-N
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Description

Phenylacetic acid, also known by various synonyms, is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It is a white solid with a strong honey-like odor . Endogenously, it is a catabolite of phenylalanine . As a commercial chemical, it can be used in the illicit production of phenylacetone (used in the manufacture of substituted amphetamines), and is therefore subject to controls in countries including the United States and China .


Synthesis Analysis

Phenylacetic acid can be synthesized from benzyl cyanide through hydrolysis . Another method involves the carboxylation of benzyl chloride using a water-soluble catalyst in an aqueous NaOH–heptane solution . Additionally, it can be synthesized from benzyl bromide with sodium cyanide .


Molecular Structure Analysis

Phenylacetic acid has the molecular formula C8H8O2 and the molecular weight is 136.15 g/mol . Its chemical structure consists of a benzene ring attached to a carboxylic acid group (-COOH) .


Chemical Reactions Analysis

Phenylacetic acid undergoes ketonic decarboxylation to form ketones . It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .


Physical And Chemical Properties Analysis

Phenylacetic acid is a weak carboxylic acid with a molecular weight of 136.15 g/mol and a density of 1.08 g/cm³ . It is a white solid with a strong honey-like odor . The melting point of phenylacetic acid is about 77°C and the boiling point is about 265°C . Phenylacetic acid is slightly soluble in water and soluble in various organic solvents such as ethanol, diethyl ether, and acetone .

Safety And Hazards

Phenylacetic acid causes eye, skin, and respiratory tract irritation . It is labeled with the signal word “Warning” and has hazard statements H318 and H319 . Precautionary measures include wearing eye protection and avoiding inhalation or contact with skin .

properties

IUPAC Name

2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

WLJVXDMOQOGPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C1=CC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Related CAS

114-70-5 (hydrochloride salt), 13005-36-2 (potassium salt), 52009-49-1 (calcium salt), 7188-16-1 (ammonium salt)
Record name Phenylacetic acid
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DSSTOX Substance ID

DTXSID2021656
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Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Shiny white solid with a floral odor; [Hawley] White crystalline solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS OR FLAKES WITH PUNGENT ODOUR., Glistening white crystalline solid with leafy crystals; sweet animal honey-like odour
Record name Phenylacetic acid
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Boiling Point

265.5 deg at 760 mm Hg, Liquid, BP: 215 °C /Phenylacetic acid methyl ester/, 265.5 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352
Record name Phenylacetic acid
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Flash Point

132 °C (270 °F), >212 °F (>100 °C) (closed cup), 132 °C c.c.
Details National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-97
Record name Phenylacetic acid
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Solubility

In water, 1.73X10+4 mg/L at 25 °C, In water, 1.66X10+4 mg/L at 20 °C, Soluble in alcohol and ether; Soluble 4.422 moles/L in chloroform at 25 °C; 1.842 moles/L in carbon tetrachloride at 25 °C; 4.513 moles/L in acetylene tetrachloride at 25 °C; 3.29 moles/L in trichlorethylene at 25 °C; 1.558 moles/L in tetrachlorethylene at 25 °C; 3.252 moles/L in pentachloroethane at 25 °C, Very soluble in ethanol, ethyl ether, carbon disulfide; soluble in acetone; slightly soluble in chloroform; insoluble in ligroin, 16.6 mg/mL, Solubility in water, g/100ml at 20 °C: 0.16, Slightly soluble in water; soluble in oils, Soluble at room temperature (in ethanol)
Details Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583
Record name Phenylacetic acid
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Details Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583
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Density

1.091 at 77 °C/4 °C, Density (at 77 °C): 1.09 g/cm³
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352
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Vapor Pressure

0.0038 [mmHg], 3.8X10-3 mm Hg at 25 °C (extrapolated), Vapor pressure at 20 °C: negligible
Details Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed New York, NY: McGraw-Hill, Inc p. 3-59 (1984)
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Product Name

Phenylacetic Acid

Color/Form

Leaflets on distillation in-vacuo; plates, tablets from petroleum ether, Shiny, white plate crystals, White to yellow crystals or flakes

CAS RN

103-82-2, 17303-65-0, 51146-16-8
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Melting Point

76.7 °C, 76.5 °C
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-34
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60,200
Citations
SD Cook - Plant and Cell Physiology, 2019 - academic.oup.com
… The auxin phenylacetic acid (PAA) is an excellent example of this. PAA is a plant auxin that also possesses substantial antimicrobial activity. It has a broad distribution and has been …
Number of citations: 54 academic.oup.com
S Gracin, ÅC Rasmuson - Journal of Chemical & Engineering …, 2002 - ACS Publications
… In the present work solubility data are reported for phenylacetic acid at 20 C, p-hydroxyphenylacetic acid at 10, 15, 20, and 25 C, p-aminophenylacetic acid at 16, 20, 25, and 30 C, p-…
Number of citations: 151 pubs.acs.org
DJ Hodgson, RO Asplund - Acta Crystallographica Section C: Crystal …, 1991 - scripts.iucr.org
… 2, phenylacetic acid is … Hydrogen bonding between pairs of phenylacetic acid molecules. Atoms labelled 'a' are related to the 'parent' atoms by inversion through the center at the origin. …
Number of citations: 26 scripts.iucr.org
MO James, RL Smith, RT Williams… - Proceedings of the …, 1972 - royalsocietypublishing.org
… chloro- and 4-bromophenylacetic acid, did not form glutamine but … We have therefore examined the fate of phenylacetic acid and … In this paper the findings with phenylacetic acid are …
Number of citations: 240 royalsocietypublishing.org
F Wightman, DL Lighty - Physiologia Plantarum, 1982 - Wiley Online Library
Evidence indicating the natural occurrence of the auxin substance, phenylacetic acid (PAA), in a range of crop plants has been obtained from paper chromatography followed by …
Number of citations: 218 onlinelibrary.wiley.com
A Ferrández, B Minambres, B Garcıa, ER Olivera… - Journal of Biological …, 1998 - ASBMB
The paa cluster of Escherichia coli W involved in the aerobic catabolism of phenylacetic acid (PA) has been cloned and sequenced. It was shown to map at min 31.0 of the chromosome …
Number of citations: 267 www.jbc.org
S Sugawara, K Mashiguchi, K Tanaka… - Plant and Cell …, 2015 - academic.oup.com
… Phenylacetic acid (PAA) has also been recognized as a natural auxin for >40 years, but its role in plant growth and development remains unclear. In this study, we show that IAA and …
Number of citations: 140 academic.oup.com
BK Hwang, SW Lim, BS Kim, JY Lee… - Applied and …, 2001 - Am Soc Microbiol
… phenylacetic acid (SH-1) and sodium phenylacetic acid (SH-2). In addition to an in vitro bioassay for antifungal activity, we also evaluated the control efficacy of SH-1 and SH-2 against …
Number of citations: 217 journals.asm.org
Y Kim, JY Cho, JH Kuk, JH Moon, JI Cho, YC Kim… - Current …, 2004 - Springer
… to be phenylacetic acid, with the molecular formula C8H8O2 by analyses of EI-MS and NMR. The phenylacetic acid was … Our results indicated that the phenylacetic acid produced by B. …
Number of citations: 166 link.springer.com
J Jankowski, M Van Der Giet… - The Journal of …, 2003 - Am Soc Clin Investig
… was identified as phenylacetic acid. Authentic phenylacetic acid inhibited iNOS expression … with end-stage renal failure had a phenylacetic acid concentration of 3.49 ± 0.33 mmol/l (n = …
Number of citations: 150 www.jci.org

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